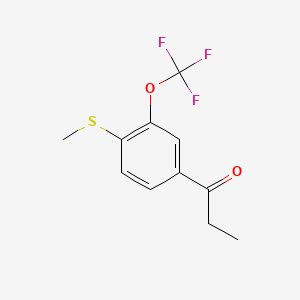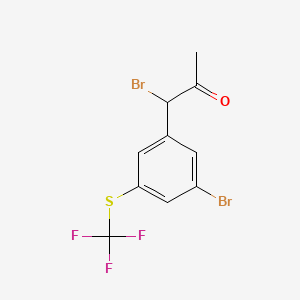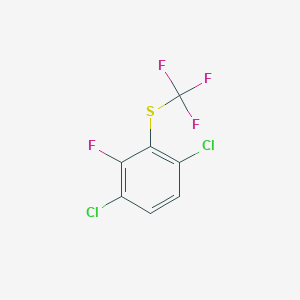
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S It is a halogenated derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a suitable benzene derivative. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be carried out using reagents such as trifluoromethylthiolating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process often includes halogenation, fluorination, and introduction of the trifluoromethylthio group through radical or nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: Radical trifluoromethylation is a notable reaction involving this compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Radical Reactions: Trifluoromethylthiolating agents under radical initiation conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while radical reactions can introduce trifluoromethylthio groups .
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,5-Dichlorobenzotrifluoride
- Benzotrifluoride
Uniqueness
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical properties.
Eigenschaften
CAS-Nummer |
1806317-34-9 |
|---|---|
Molekularformel |
C7H2Cl2F4S |
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
1,4-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChI-Schlüssel |
KKGLMURSTOHWMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)F)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



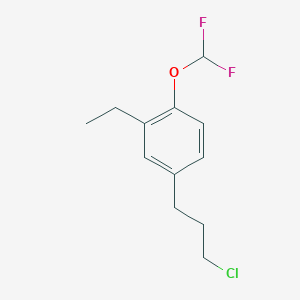

![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
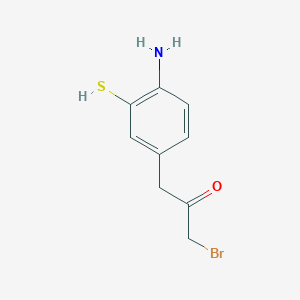
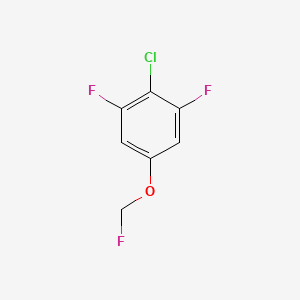
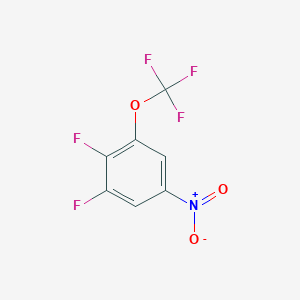
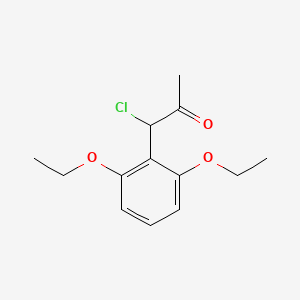

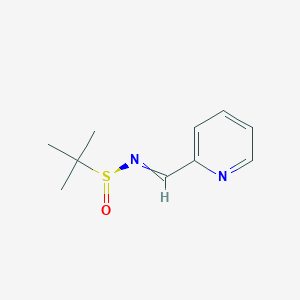
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
